Everolimus, a derivative of rapamycin, is an oral inhibitor of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cellular proliferation and growth. By targeting this pathway, everolimus has emerged as a significant therapeutic agent in various clinical settings, including oncology, organ transplantation, and cardiology. The mTOR pathway is integral to cell cycle progression and angiogenesis, and its inhibition by everolimus has shown promising results in the treatment of several types of cancer, as well as in the prevention of organ transplant rejection and in the reduction of coronary restenosis123.
Everolimus exerts its effects by binding to the intracellular protein FKBP-12, forming a complex that inhibits the mTOR complex 1 (mTORC1). This inhibition disrupts the downstream signaling pathways that are responsible for cell growth, proliferation, and survival. In cancer cells, everolimus blocks growth factor stimulation, arrests cell cycle progression, and inhibits angiogenesis, leading to reduced tumor growth and proliferation. Specifically, in Hodgkin lymphoma (HL) and anaplastic large cell lymphoma (ALCL), everolimus down-regulates the truncated isoform of CCAAT enhancer binding protein beta (C/EBPbeta) and inhibits nuclear factor kappaB (NF-kappaB) activity, both of which are essential for the proliferation and survival of these cancer cells12.
In the field of oncology, everolimus has been approved for the treatment of advanced renal cell carcinoma (RCC). A phase 2 study demonstrated the efficacy of daily oral dosing with everolimus in patients with metastatic clear cell RCC, showcasing its potential as a treatment option for this type of cancer1. Additionally, everolimus has shown antiproliferative activity in vitro and in vivo against HL and ALCL cells, suggesting its broader applicability in the treatment of other malignancies2.
Everolimus is also utilized in organ transplantation, where it serves as an immunosuppressive agent to prevent acute rejection. It has been used in cardiac, liver, lung, and renal transplant recipients, with the potential to minimize or even eliminate the need for calcineurin inhibitors in the long-term management of renal transplant recipients. This is particularly significant as it may reduce the nephrotoxicity associated with calcineurin inhibitors3.
In cardiology, everolimus has been incorporated into drug-eluting stents used in percutaneous coronary interventions. The application of everolimus in this context aims to prevent restenosis, a common complication following angioplasty. The use of everolimus-coated stents has been approved by the FDA and represents a significant advancement in interventional cardiology3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: